molecular formula C11H10F3N B13695893 3-ethyl-6-(trifluoromethyl)-1H-indole

3-ethyl-6-(trifluoromethyl)-1H-indole

Cat. No.: B13695893
M. Wt: 213.20 g/mol
InChI Key: UZBBRBCFUBGMLY-UHFFFAOYSA-N
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Description

3-Ethyl-6-(trifluoromethyl)-1H-indole is a heterocyclic compound featuring an indole core substituted with an ethyl group at the 3-position and a trifluoromethyl group at the 6-position. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry, agrochemicals, and material science.

Preparation Methods

The synthesis of 3-ethyl-6-(trifluoromethyl)-1H-indole can be achieved through various synthetic routes One common method involves the cyclization of appropriate precursors under specific reaction conditionsThe reaction is typically carried out under an inert atmosphere at elevated temperatures to ensure high yield and purity .

Industrial production methods often involve optimizing these synthetic routes to achieve scalability and cost-effectiveness. This includes the use of continuous flow reactors and automated systems to enhance reaction efficiency and product consistency.

Chemical Reactions Analysis

3-Ethyl-6-(trifluoromethyl)-1H-indole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding indole-3-carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced indole derivatives.

    Substitution: Electrophilic substitution reactions are common, where the indole ring can be functionalized at different positions using reagents like halogens (e.g., bromine, chlorine) or alkylating agents.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form biaryl or styrene derivatives

Scientific Research Applications

3-Ethyl-6-(trifluoromethyl)-1H-indole has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials. Its unique structure allows for the exploration of new reaction mechanisms and synthetic pathways.

    Biology: Indole derivatives are known for their biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. .

    Medicine: The compound’s pharmacological properties make it a candidate for therapeutic applications, particularly in targeting specific enzymes or receptors involved in disease pathways.

    Industry: It is used in the development of agrochemicals, dyes, and advanced materials due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 3-ethyl-6-(trifluoromethyl)-1H-indole involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively bind to its targets. This interaction can modulate various biological pathways, leading to the desired therapeutic effects. For example, it may inhibit specific enzymes involved in cancer cell proliferation or inflammation .

Comparison with Similar Compounds

3-Ethyl-6-(trifluoromethyl)-1H-indole can be compared with other indole derivatives, such as:

The presence of both the ethyl and trifluoromethyl groups in this compound makes it unique, providing a balance of lipophilicity, stability, and reactivity that is advantageous for various applications.

Properties

Molecular Formula

C11H10F3N

Molecular Weight

213.20 g/mol

IUPAC Name

3-ethyl-6-(trifluoromethyl)-1H-indole

InChI

InChI=1S/C11H10F3N/c1-2-7-6-15-10-5-8(11(12,13)14)3-4-9(7)10/h3-6,15H,2H2,1H3

InChI Key

UZBBRBCFUBGMLY-UHFFFAOYSA-N

Canonical SMILES

CCC1=CNC2=C1C=CC(=C2)C(F)(F)F

Origin of Product

United States

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